molecular formula C16H15F3N2O5S B10758033 (2r)-2-Amino-3,3,3-Trifluoro-N-Hydroxy-2-{[(4-Phenoxyphenyl)sulfonyl]methyl}propanamide

(2r)-2-Amino-3,3,3-Trifluoro-N-Hydroxy-2-{[(4-Phenoxyphenyl)sulfonyl]methyl}propanamide

Cat. No.: B10758033
M. Wt: 404.4 g/mol
InChI Key: MKRPIBSCGZAUCH-OAHLLOKOSA-N
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Preparation Methods

The synthesis of (2R)-2-AMINO-3,3,3-TRIFLUORO-N-HYDROXY-2-{[(4-PHENOXYPHENYL)SULFONYL]METHYL}PROPANAMIDE involves several steps. One common method includes the reaction of 4-phenoxybenzenesulfonyl chloride with (2R)-2-amino-3,3,3-trifluoropropanoic acid under specific conditions to form the desired product. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

(2R)-2-AMINO-3,3,3-TRIFLUORO-N-HYDROXY-2-{[(4-PHENOXYPHENYL)SULFONYL]METHYL}PROPANAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The primary mechanism of action of (2R)-2-AMINO-3,3,3-TRIFLUORO-N-HYDROXY-2-{[(4-PHENOXYPHENYL)SULFONYL]METHYL}PROPANAMIDE involves the inhibition of matrix metalloproteinase-9 (MMP-9). MMP-9 is an enzyme that plays a crucial role in the degradation of the extracellular matrix, which is important in tissue remodeling and repair. By inhibiting MMP-9, the compound can potentially modulate various biological processes, including inflammation, tumor growth, and metastasis .

Comparison with Similar Compounds

Similar compounds to (2R)-2-AMINO-3,3,3-TRIFLUORO-N-HYDROXY-2-{[(4-PHENOXYPHENYL)SULFONYL]METHYL}PROPANAMIDE include:

The uniqueness of this compound lies in its trifluoromethyl group, which enhances its binding affinity and specificity towards MMP-9 compared to other inhibitors .

Properties

Molecular Formula

C16H15F3N2O5S

Molecular Weight

404.4 g/mol

IUPAC Name

(2R)-2-amino-3,3,3-trifluoro-N-hydroxy-2-[(4-phenoxyphenyl)sulfonylmethyl]propanamide

InChI

InChI=1S/C16H15F3N2O5S/c17-16(18,19)15(20,14(22)21-23)10-27(24,25)13-8-6-12(7-9-13)26-11-4-2-1-3-5-11/h1-9,23H,10,20H2,(H,21,22)/t15-/m1/s1

InChI Key

MKRPIBSCGZAUCH-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C[C@@](C(=O)NO)(C(F)(F)F)N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC(C(=O)NO)(C(F)(F)F)N

Origin of Product

United States

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